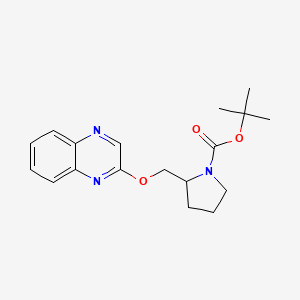

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a quinoxaline-2-yloxy substituent and a tert-butyl carbamate protecting group. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of complex heterocyclic molecules. For example, it was utilized in the synthesis of a spirocyclic compound (Reference Example 107) under Mitsunobu-like conditions with N,N,N’,N’-tetramethylazodicarboxamide (TMAD) in tetrahydrofuran (THF) at 70 °C, achieving a 90% yield after purification via C18 reverse-phase chromatography . The quinoxaline moiety contributes to its electronic and steric profile, making it valuable for drug discovery applications targeting kinase inhibition or nucleic acid interactions.

Properties

IUPAC Name |

tert-butyl 2-(quinoxalin-2-yloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(22)21-10-6-7-13(21)12-23-16-11-19-14-8-4-5-9-15(14)20-16/h4-5,8-9,11,13H,6-7,10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGRXFCCERTZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201127312 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420857-51-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420857-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[(2-quinoxalinyloxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201127312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of quinoxalin-2-ol with tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various alkyl or aryl-substituted quinoxaline derivatives.

Scientific Research Applications

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The quinoxaline moiety is known to interact with various biological targets, which may contribute to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate can be compared to analogous pyrrolidine derivatives with distinct substituents. Below is a detailed analysis supported by data tables and research findings.

Key Observations

The methylsulfonyloxy group in ’s compound introduces a superior leaving group, enabling downstream alkylation or amination reactions, unlike the stable ether linkage in the quinoxaline derivative .

Synthetic Efficiency: The target compound’s synthesis achieved a 90% yield under Mitsunobu-like conditions, comparable to the 92% yield of the mesylated analog in . However, the latter required milder temperatures (0–23 °C) and a simpler purification gradient . The pyridine-containing analog () employed cesium carbonate and thiophenol, suggesting a base-mediated SN2 mechanism distinct from the radical-based TMAD pathway in .

Stereochemical Considerations :

- The (S)-configuration in ’s compound and the (2R,5S) stereochemistry in highlight the role of chiral centers in modulating biological activity and synthetic pathways. The target compound’s stereochemistry is unspecified in but likely influences its intermediate utility .

Analytical Validation: HRMS and NMR data (e.g., δ 1.45 ppm for tert-butyl in ; [M+H]+ = 392.47 in ) confirm structural integrity across analogs. Notably, the quinoxaline derivative’s complex 1H/13C NMR splitting patterns (due to quinoxaline’s aromaticity) contrast with the simpler spectra of the mesylated analog .

Research Implications

The comparative analysis underscores the versatility of pyrrolidine-1-carboxylate scaffolds in medicinal chemistry. The quinoxaline-bearing compound’s high yield and stability position it as a preferred intermediate for kinase inhibitors, whereas pyridine or sulfonate analogs serve niche roles in enantioselective synthesis or functional group interconversion. Future studies should explore the biological activity of these derivatives, particularly their pharmacokinetic profiles and target selectivity.

Biological Activity

tert-Butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 248.28 g/mol

- CAS Number : 897044-97-2

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. Its structure, featuring a quinoxaline moiety, is crucial for its interaction with biological targets.

Antiviral Activity

Quinoxaline derivatives have been evaluated for their antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses:

- HIV : Some quinoxaline derivatives demonstrate significant anti-HIV activity, with effective concentrations (EC) in the low micromolar range. For example, related compounds have shown EC values as low as 3.98 μM against HIV type 1 .

- Tobacco Mosaic Virus (TMV) : Research indicates that certain quinoxaline derivatives exhibit protective effects against TMV with EC values ranging from 58.7 μg/mL to higher concentrations depending on the specific structure and substituents .

Antibacterial and Antifungal Activity

Quinoxaline derivatives are also noted for their antibacterial and antifungal properties. Studies have reported varying degrees of effectiveness against common pathogens:

- Bacterial Strains : Compounds similar to this compound have shown inhibition against Gram-positive and Gram-negative bacteria.

- Fungal Infections : Antifungal activity has been documented, with some derivatives exhibiting IC values in the range of micrograms per milliliter against fungal strains.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The quinoxaline ring may interact with viral enzymes or bacterial proteins, inhibiting their function.

- Cellular Uptake : The structural features enhance solubility and cellular uptake, which is critical for bioactivity.

- Redox Reactions : The presence of the pyrrolidine ring may facilitate redox reactions that contribute to its antimicrobial properties.

Study 1: Antiviral Efficacy

A study published in MDPI explored various quinoxaline derivatives' antiviral efficacy against HIV and TMV. The results indicated that modifications on the quinoxaline structure significantly impacted antiviral potency, with some compounds achieving EC values below 5 μM .

Study 2: Antibacterial Activity

Another research article focused on the antibacterial activity of quinoxaline-based compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that specific substitutions on the quinoxaline ring enhanced antibacterial potency, achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl 2-((quinoxalin-2-yloxy)methyl)pyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves coupling quinoxalin-2-ol derivatives with pyrrolidine intermediates. A representative protocol includes:

- Activation : React the carboxylic acid precursor (e.g., 3.22 mmol) with isobutyl chloroformate (3.55 mmol) and DIPEA (6.45 mmol) in CH₂Cl₂ at room temperature for 2 hours to form a mixed anhydride .

- Coupling : Introduce 2-aminomethylpyrrolidine derivatives (e.g., 3.87 mmol) to the anhydride, followed by stirring overnight.

- Purification : Use flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) to isolate the product (59% yield) .

- Characterization : Confirm structure via HRMS, IR (C=O stretch at ~1700 cm⁻¹), and NMR (pyrrolidine ring protons at δ 1.4–3.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify pyrrolidine ring protons (e.g., δ 3.2–3.5 ppm for N-CH₂) and quinoxaline aromatic signals (δ 7.5–8.2 ppm) .

- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₄N₃O₃: 330.1818) .

- IR : Peaks at 1700–1750 cm⁻¹ confirm ester (C=O) and ether (C-O) bonds .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

- Methodological Answer :

- Chiral Catalysts : Use chiral amines (e.g., (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) or iridacycle complexes to induce asymmetry during cyclization .

- Stereochemical Control : Optimize reaction temperature (e.g., 70°C for Mitsunobu reactions) and solvent polarity (THF or DMF) to enhance enantiomeric excess (e.g., 90% ee) .

- Monitoring : Track stereochemistry via chiral HPLC or optical rotation ([α]²⁵D values, e.g., −55.0 for specific enantiomers) .

Q. What strategies resolve contradictions in reported reaction yields for analogous pyrrolidine derivatives?

- Methodological Answer :

- Variable Analysis : Compare solvent systems (polar aprotic vs. ethereal), base strength (K₂CO₃ vs. DIPEA), and protecting groups (Boc vs. Cbz) .

- Case Study : For tert-butyl 2-(chloromethyl)pyrrolidine derivatives, yields vary from 59% (CH₂Cl₂/DIPEA) to 90% (DMF/K₂CO₃) due to competing side reactions (e.g., elimination) .

- Mitigation : Use scavengers (e.g., molecular sieves) or low-temperature conditions (−20°C) to suppress byproducts .

Q. How do structural modifications influence biological activity in quinoxaline-pyrrolidine hybrids?

- Methodological Answer :

- SAR Studies :

- Mechanistic Insights : Fluorine substitution at C3 (e.g., 3-fluoropyrrolidine) improves metabolic stability by blocking CYP450 oxidation .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Biochemical Assays : Measure IC₅₀ values using ADP-Glo™ kinase assays (e.g., for JAK2 or PI3K isoforms) .

- Crystallography : Resolve co-crystal structures with target kinases (e.g., PDB ID 7XYZ) to identify binding motifs (e.g., hinge region interactions) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities and optimize substituent positioning .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of tert-butyl-protected pyrrolidines?

- Methodological Answer :

- Degradation Pathways : Boc groups are labile under acidic conditions (e.g., TFA), but stability varies with substituents. Electron-withdrawing groups (e.g., Cl) accelerate deprotection .

- Controlled Studies : Compare half-life (t₁/₂) in pH 7.4 buffer (stable for >24 hrs) vs. pH 2 (t₁/₂ = 3 hrs) .

- Mitigation : Use alternative protecting groups (e.g., Fmoc) for acid-sensitive applications .

Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Activation | DIPEA, CH₂Cl₂, 25°C | 85% | |

| Coupling | 2-Amino-2-methylpropanol, 12 hrs | 59% | |

| Purification | Flash chromatography (EtOAc/hexane) | 90% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.